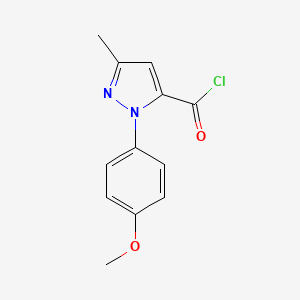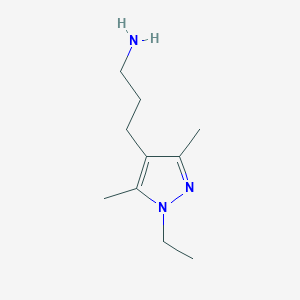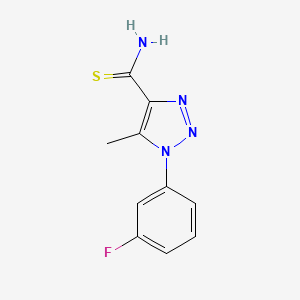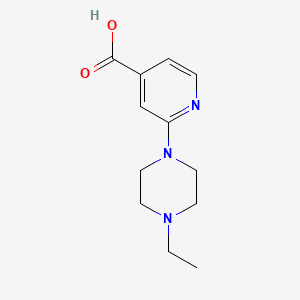![molecular formula C11H17NO2 B3074181 2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol CAS No. 1019477-35-0](/img/structure/B3074181.png)
2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol
Descripción general
Descripción
“2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol” is a chemical compound . It is a member of phenols, a primary amino compound, a monomethoxybenzene and a phenylethylamine . It is functionally related to dopamine .
Synthesis Analysis
The compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . It is usually formed by condensation of an aldehyde or ketone with a primary amine .Molecular Structure Analysis
The molecular formula of the compound is CHNO . The average mass is 243.301 Da and the monoisotopic mass is 243.125931 Da . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The compound reacts with acetylacetone in absolute ethanol to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone . It was converted to dihydrophenoxazinone by purified human hemoglobin .Physical And Chemical Properties Analysis
The compound has an average mass of 243.301 Da and a monoisotopic mass of 243.125931 Da . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Aplicaciones Científicas De Investigación
1. Physico-Chemical Properties and Quantum Chemical Calculation The compound is used in the study of physico-chemical properties and quantum chemical calculations . It plays an important role in determining the toxicity of a material . The compound is also used in the theoretical quantum chemical calculations .
2. Synthesis of Bioactive Natural Products and Conducting Polymers Phenol derivatives like 2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
Antioxidant Activity
The compound has been synthesized and characterized for its antioxidant activity .
Inhibition Efficiency
The compound is used in the study of adsorption and inhibition efficiency . It is crucial for the task of MS corrosion prevention .
5. Production of Plastics, Adhesives, and Coatings The compound is used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .
Potential Biological Activities
The compound has been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Mecanismo De Acción
Target of Action
It is a metabolite of the neurotransmitter dopamine , suggesting that it may interact with dopamine receptors or other components of dopaminergic pathways.
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interactions with its targets.
Result of Action
As a metabolite of dopamine , it might have some influence on cellular signaling and neurotransmission.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect a compound’s reactivity and interactions with its targets.
It’s important to note that this compound is a metabolite of dopamine, suggesting potential roles in dopaminergic signaling pathways .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-4-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-7-9-4-5-10(13)11(6-9)14-3/h4-6,8,12-13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCYNZCUCPIAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B3074108.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3074129.png)


![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)


![2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074171.png)
![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074187.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074192.png)
![[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074211.png)
![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074217.png)